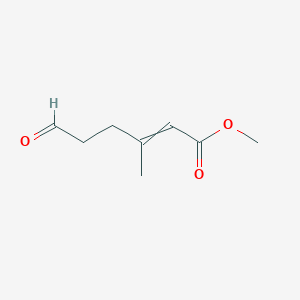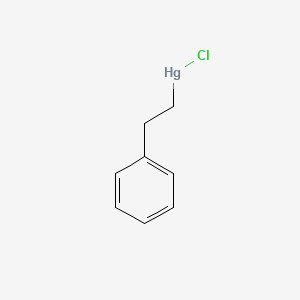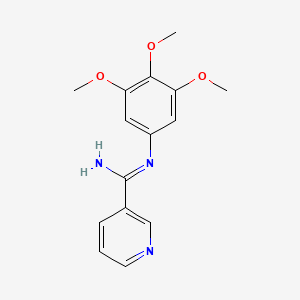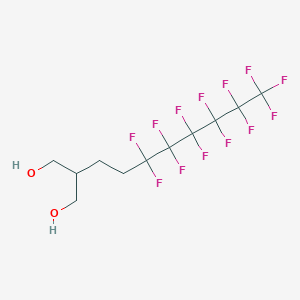![molecular formula C20H24N2O4S B14694409 Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-74-0](/img/structure/B14694409.png)
Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a compound that belongs to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(cyclohexylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted benzyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclohexylsulfamoyl group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Lacks the cyclohexylsulfamoyl group, making it less specific in its interactions.
Phenyl carbamate: Similar structure but without the benzyl group, leading to different reactivity and applications.
Cyclohexylsulfamoyl phenyl carbamate: Similar but lacks the benzyl group, affecting its overall properties.
Uniqueness: Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications where selective modification of biological targets is required.
Eigenschaften
CAS-Nummer |
35819-74-0 |
|---|---|
Molekularformel |
C20H24N2O4S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
benzyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C20H24N2O4S/c23-20(26-15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)27(24,25)22-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,22H,2,5-6,9-10,15H2,(H,21,23) |
InChI-Schlüssel |
NMHJRQVANBOHJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


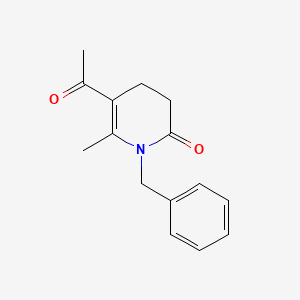

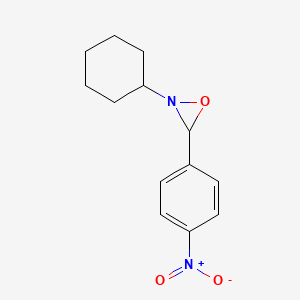
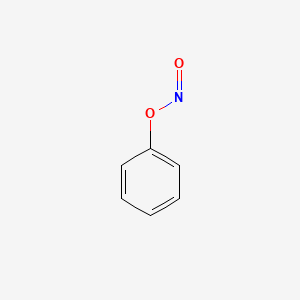
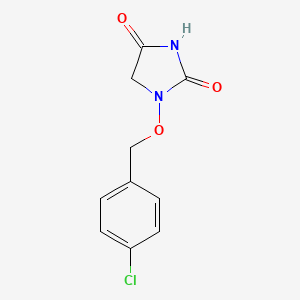
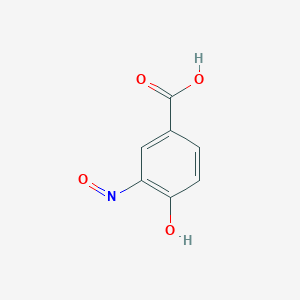
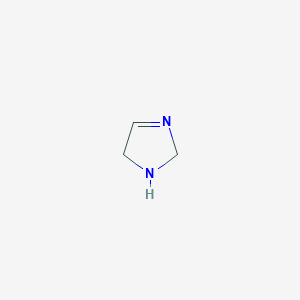

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
